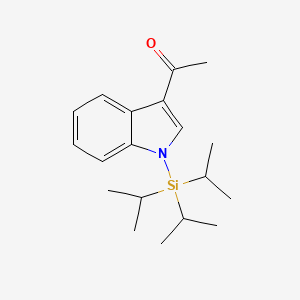
Methyl 2-hydroxy-6-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-6-iodobenzoate is an organic compound with the molecular formula C₈H₇IO₃. It is a derivative of benzoic acid, where the hydrogen atom at the 6-position is replaced by an iodine atom, and the carboxyl group is esterified with a methanol molecule. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-6-iodobenzoate can be synthesized from 2-iodobenzoic acid through an esterification reaction. The process involves reacting 2-iodobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-6-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Cyclization Reactions: It can undergo cyclization reactions to form phthalide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Cyclization: Cobalt catalysts and aldehydes are used to facilitate the cyclization process.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.
Cyclization Products: Phthalide derivatives formed through cyclization reactions.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-6-iodobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Employed in the synthesis of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-6-iodobenzoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom’s presence enhances its ability to form strong interactions with these targets, leading to various biological effects. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxy-4-iodobenzoate: Similar structure but with the iodine atom at the 4-position.
Methyl 2-hydroxy-6-nitrobenzoate: Contains a nitro group instead of an iodine atom.
Methyl 2-hydroxy-6-methylbenzoate: Features a methyl group in place of the iodine atom
Uniqueness
Methyl 2-hydroxy-6-iodobenzoate is unique due to the presence of the iodine atom at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research applications and chemical synthesis processes.
Propiedades
Fórmula molecular |
C8H7IO3 |
|---|---|
Peso molecular |
278.04 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-6-iodobenzoate |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3 |
Clave InChI |
UOLQKRHUDBBYRH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=C1I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)












